![molecular formula C12H11F2NO B2406915 N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide CAS No. 2305467-26-7](/img/structure/B2406915.png)
N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
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Description
“N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide” is a strong electron-withdrawing molecule . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its strong electron-withdrawing nature . This property allows it to react with aldehydes through the Knoevenagel condensation reaction .Chemical Reactions Analysis
“this compound” can react with aldehydes through the Knoevenagel condensation reaction . This reaction allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely defined by its strong electron-withdrawing nature . This property allows it to participate in reactions like the Knoevenagel condensation .Mechanism of Action
The mechanism of action of “N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide” in organic solar cells involves the extension of product absorption to the near-infrared region. This is achieved through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .
Future Directions
properties
IUPAC Name |
N-(4,6-difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO/c1-2-12(16)15-11-4-3-8-9(11)5-7(13)6-10(8)14/h2,5-6,11H,1,3-4H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWRLETZCXNVPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2=C1C=C(C=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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